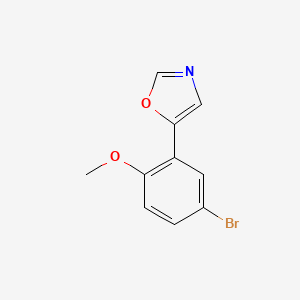

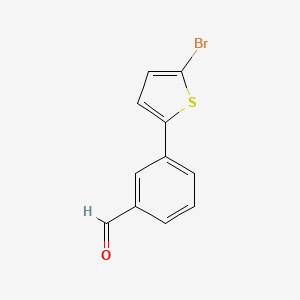

4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

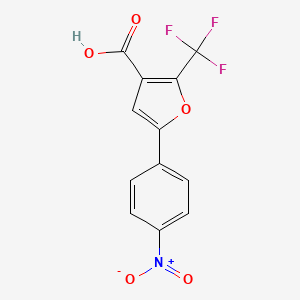

4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester, or 4-DMAPEA, is a synthetic organic compound that is widely used in scientific research and laboratory experiments. 4-DMAPEA is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), and has been used to study the GABAergic system. 4-DMAPEA has a variety of biochemical and physiological effects, and has been used to investigate a wide range of topics, including neurodegenerative diseases, anxiety, and depression.

科学的研究の応用

Antimicrobial Activity

4-(4-Dimethylaminophenyl)pyridine derivatives: have been synthesized and tested for their antimicrobial activity. Specifically, 4-(4-Dimethylaminophenyl)-1-phenacylpyridinium bromide and 4-(4-dimethylaminophenyl)-1-dimethylcarbamoylpyridinium chloride have shown high activity against M. luteum and C. tenuis test cultures . These compounds could be explored further for their potential as novel antimicrobial agents.

Esterification Catalyst

Due to its basicity, 4-(Dimethylamino)pyridine (DMAP) serves as a versatile nucleophilic catalyst for esterification reactions. It facilitates the conversion of carboxylic acids and anhydrides into esters. The mechanism involves the formation of an acetylpyridinium intermediate, which then reacts with alcohols to yield the desired ester products .

Baylis-Hillman Reaction

In the Baylis-Hillman reaction, DMAP plays a crucial role in forming carbon-carbon bonds by coupling an activated alkene with an aldehyde or ketone. This reaction is widely used in organic synthesis to create valuable compounds .

Hydrosilylations

DMAP can catalyze hydrosilylation reactions, where silicon-hydrogen (Si-H) bonds add across unsaturated carbon-carbon bonds. This process is essential in the preparation of organosilicon compounds .

Tritylation

Tritylation involves the protection of hydroxyl groups using trityl chloride. DMAP assists in this process by facilitating the formation of trityl ethers, which are stable protecting groups for alcohols .

Staudinger Synthesis of β-Lactams

DMAP participates in the Staudinger synthesis of β-lactams, a valuable class of heterocyclic compounds. This reaction involves the cyclization of imines with ketenes to form β-lactams, which find applications in medicinal chemistry and drug development .

These applications highlight the versatility and significance of 4-(4-Dimethylaminophenyl)pyridine derivatives in various chemical processes. Researchers continue to explore their potential in diverse fields, making them an intriguing area of study . If you need further details or have additional questions, feel free to ask! 😊

作用機序

Target of Action

Similar compounds, such as 4-(n,n-dimethylamino)phenylboronic acid, pinacol ester, are known to be valuable building blocks in organic synthesis .

Mode of Action

Related compounds like pinacol boronic esters have been reported to undergo catalytic protodeboronation utilizing a radical approach . This process involves the oxidation of the boron ate complex to generate an alkyl radical .

Biochemical Pathways

Boronic esters, a related class of compounds, are known to participate in various transformations including oxidations, aminations, halogenations, and cc-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

Related compounds like pinacol boronic esters have been used in formal anti-markovnikov alkene hydromethylation, a valuable transformation .

特性

IUPAC Name |

ethyl 4-[4-(dimethylamino)phenyl]-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-4-19-14(18)13(17)9-12(16)10-5-7-11(8-6-10)15(2)3/h5-8H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCIWNARLUCFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)

![6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358482.png)